alpha-L-glutamyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
872984-18-4 |
|---|---|
Molecular Formula |
C5H10NO7P |
Molecular Weight |
227.11 g/mol |
IUPAC Name |
(4S)-4-amino-5-oxo-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C5H10NO7P/c6-3(1-2-4(7)8)5(9)13-14(10,11)12/h3H,1-2,6H2,(H,7,8)(H2,10,11,12)/t3-/m0/s1 |
InChI Key |
YHMNHCAJNORJNE-VKHMYHEASA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)OP(=O)(O)O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)OP(=O)(O)O)N |
Origin of Product |
United States |
Biosynthesis of L Glutamate 5 Phosphate
L-glutamate 5-phosphate, also referred to as gamma-L-glutamyl 5-phosphate, is a crucial intermediate in the metabolic pathways leading to the synthesis of proline and arginine. foodb.cawikipedia.org Its formation is the committed step in these biosynthetic routes. nih.gov
The synthesis of L-glutamate 5-phosphate is an energy-dependent process catalyzed by the enzyme glutamate (B1630785) 5-kinase (G5K), which belongs to the transferase family. wikipedia.orgebi.ac.uk This enzyme facilitates the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the gamma-carboxyl group of L-glutamate. wikipedia.orgbasys2.ca The reaction is as follows:
ATP + L-glutamate ⇌ ADP + L-glutamate 5-phosphate wikipedia.org
This enzymatic reaction is a key regulatory point in the biosynthesis of proline and is subject to feedback inhibition by proline itself, which helps to control the metabolic flux through the pathway. nih.govnih.gov The binding site for proline on the glutamate 5-kinase enzyme partially overlaps with the binding site for the substrate, glutamate. nih.gov In various organisms, including bacteria and yeast, glutamate 5-kinase is a monofunctional protein, whereas in plants and mammals, it exists as the N-terminal domain of a bifunctional enzyme. ebi.ac.uk
Following its synthesis, L-glutamate 5-phosphate is a substrate for the enzyme glutamate-5-semialdehyde dehydrogenase. foodb.cabasys2.ca This enzyme catalyzes the NADPH-dependent reduction of L-glutamyl 5-phosphate to L-glutamate-5-semialdehyde, which is a precursor for both proline and ornithine biosynthesis. wikipedia.orgebi.ac.uk
Characteristics of the Acyl Phosphate Intermediate
L-glutamate 5-phosphate is classified as an acyl phosphate (B84403), a type of mixed anhydride (B1165640) formed between a carboxylic acid and phosphoric acid. thieme-connect.compressbooks.pub These molecules are known for their high reactivity and generally function as transient intermediates in biochemical pathways rather than stable metabolites. libretexts.org
Key characteristics include:
High Reactivity: Acyl phosphates are considered "activated acyl groups." libretexts.org The presence of the phosphate group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.org This reactivity is crucial for subsequent biochemical transformations.
Instability: The acyl phosphate bond is thermodynamically unstable. For instance, some acyl phosphates are quite stable at a low pH but become very unstable as the pH increases. nih.gov This inherent instability means they are typically short-lived within the cell.
Role of Metal Ions: The reactivity of acyl phosphates in an enzyme's active site is often enhanced by the presence of magnesium ions (Mg²⁺). libretexts.org The magnesium ion can coordinate with the phosphate and carbonyl oxygen atoms, which increases the electrophilicity of the carbonyl carbon and makes the phosphate a better leaving group. libretexts.org
Biochemical Significance: The formation of an acyl phosphate from a carboxylate is a thermodynamically "uphill" reaction. libretexts.org It is coupled with the energy-releasing hydrolysis of ATP, which "pays for" the creation of this higher-energy intermediate. libretexts.org This "activated" state allows for subsequent, energetically favorable reactions, such as the formation of amides and esters. libretexts.org
Considerations for Other Potential Alpha Linked Glutamyl Phosphates
L-Proline Biosynthesis Pathway
The synthesis of L-proline from L-glutamate is a conserved pathway in most organisms, including bacteria, archaea, and eukaryotes. pnas.org This process involves the initial phosphorylation of L-glutamate to form L-glutamate 5-phosphate. pathbank.orgsmpdb.caresearchgate.net
Reduction of L-Glutamate 5-Phosphate to L-Glutamate 5-Semialdehyde
The second step in proline biosynthesis is the reduction of L-glutamate 5-phosphate to produce L-glutamate 5-semialdehyde. pnas.orgebi.ac.ukexpasy.org This reaction is a crucial control point in the pathway.
This reductive step is catalyzed by the enzyme gamma-glutamyl phosphate reductase (GPR), also referred to as glutamate-5-semialdehyde dehydrogenase. ebi.ac.ukuniprot.org In bacteria and yeast, GPR is a monofunctional protein, whereas in plants and mammals, it exists as part of a bifunctional enzyme called Δ1-pyrroline-5-carboxylate synthetase (P5CS), which also contains the glutamate 5-kinase domain. ebi.ac.ukexpasy.orgresearchgate.net The GPR enzyme belongs to the aldehyde dehydrogenase structural family. ebi.ac.uk
Structural studies suggest that the GPR enzyme has distinct domains for binding the substrate (L-glutamate 5-phosphate) and the NADPH cofactor. ebi.ac.uk Upon binding, the enzyme is thought to undergo a conformational change, bringing a conserved cysteine residue into the proper orientation to facilitate the catalysis. ebi.ac.uk
Spontaneous Cyclization to 1-Pyrroline-5-Carboxylate
The product of the GPR-catalyzed reaction, L-glutamate 5-semialdehyde, is unstable and spontaneously cyclizes to form 1-pyrroline-5-carboxylate (P5C). uniprot.orgreactome.orgfrontiersin.org This non-enzymatic intramolecular dehydration reaction is thermodynamically favored due to the formation of the more stable cyclic imine structure. smolecule.com The equilibrium between the linear L-glutamate 5-semialdehyde and the cyclic P5C is pH-dependent, with the cyclic form being predominant at physiological pH. smolecule.comfrontiersin.org
Downstream Conversion to L-Proline
The final step in the proline biosynthesis pathway is the reduction of 1-pyrroline-5-carboxylate to L-proline. This reaction is catalyzed by the enzyme pyrroline-5-carboxylate reductase (P5CR, EC 1.5.1.2), which utilizes either NADH or NADPH as a cofactor. frontiersin.orgnih.gov This terminal step is shared with the alternative proline biosynthesis pathway that starts from ornithine. frontiersin.org
L-Glutamine Biosynthesis Pathway
While the primary fate of L-glutamate 5-phosphate is in the L-proline biosynthesis pathway, some literature describes a more complex, alternative route to L-glutamine, termed the L-glutamine biosynthesis II pathway. ontosight.ai In this proposed pathway, L-glutamate is first converted to gamma-glutamyl phosphate. This intermediate then reacts with ammonia (B1221849) to form gamma-glutamylamine, which is subsequently processed to yield L-glutamine. ontosight.ai However, the predominant and well-established pathway for L-glutamine synthesis involves the direct condensation of glutamate and ammonia, a reaction catalyzed by glutamine synthetase (GS, EC 6.3.1.2) that uses ATP to form a γ-glutamyl phosphate intermediate which then reacts with ammonia. wikipedia.orgnih.gov
Ammonia Attack on L-Glutamate 5-Phosphate
The conversion of L-glutamate to L-glutamine is a critical step in nitrogen assimilation and transport within biological systems. This reaction proceeds via a two-step mechanism initiated by the phosphorylation of L-glutamate by ATP to form the activated intermediate, γ-L-glutamyl phosphate (L-glutamate 5-phosphate). researchgate.netwikipedia.org In the subsequent and rate-limiting step, ammonia acts as a nucleophile, attacking the γ-carboxyl group of L-glutamate 5-phosphate. researchgate.netebi.ac.uk This enzymatic reaction is catalyzed by glutamine synthetase (GS). wikipedia.org The mechanism involves the deprotonation of ammonia, which then attacks the carbonyl carbon of the phosphate-linked glutamate. youtube.com
Interconnections with L-Arginine Biosynthesis
L-glutamate 5-phosphate is a crucial precursor in the biosynthesis of L-arginine, although it first undergoes acetylation. The synthesis of arginine from glutamate begins with the formation of N-acetyl-L-glutamate. ebi.ac.uk This is then phosphorylated by N-acetylglutamate kinase (NAGK) to produce N-acetyl-L-glutamyl 5-phosphate. ebi.ac.ukwikipedia.org This acetylated phosphate intermediate is then reduced by N-acetyl-gamma-glutamyl-phosphate reductase to yield N-acetyl-L-glutamate 5-semialdehyde. ebi.ac.ukwikipedia.org Subsequent enzymatic steps lead to the formation of ornithine, a direct precursor to arginine. frontiersin.org Thus, the pathway to arginine biosynthesis is intricately linked to glutamate metabolism through the formation of these phosphorylated and acetylated intermediates.
Integration within the α-Ketoglutarate Family of Amino Acid Metabolism
The biosynthesis of L-glutamate, L-glutamine, proline, and arginine originates from α-ketoglutarate, a key intermediate in the citric acid cycle. wikipedia.org L-glutamate itself is formed from the amination of α-ketoglutarate. wikipedia.org The synthesis of proline also proceeds through L-glutamate 5-phosphate. In this pathway, L-glutamate is phosphorylated by glutamate 5-kinase to form L-glutamate 5-phosphate, which is then reduced to L-glutamate-5-semialdehyde. ecmdb.capnas.org This semialdehyde spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate, which is subsequently reduced to proline. pnas.org Therefore, L-glutamate 5-phosphate serves as a critical branch point, channeling glutamate into either the proline or, after acetylation, the arginine biosynthetic pathways, highlighting its central role in the α-ketoglutarate family of amino acid metabolism. wikipedia.orgwikipedia.org
Distinct Role of N-Acetyl-L-Glutamyl 5-Phosphate
While structurally similar to L-glutamate 5-phosphate, N-acetyl-L-glutamyl 5-phosphate plays a distinct and essential role as a separate metabolic intermediate.
N-acetyl-L-glutamyl 5-phosphate is an intermediate specifically in the biosynthesis of arginine and is also involved in the urea (B33335) cycle and the metabolism of amino groups. wikipedia.orgumaryland.edu It is formed from the phosphorylation of N-acetyl-L-glutamate by the enzyme acetylglutamate kinase. wikipedia.org This intermediate is then acted upon by N-acetyl-gamma-glutamyl-phosphate reductase, which catalyzes its conversion to N-acetyl-L-glutamate 5-semialdehyde. wikipedia.org The acetylation of the amino group prevents the spontaneous cyclization that occurs with L-glutamate-5-semialdehyde in the proline biosynthesis pathway, thereby committing the intermediate to ornithine and subsequently arginine synthesis. frontiersin.org
In prokaryotes, lower eukaryotes, and plants, N-acetyl-L-glutamate and its phosphorylated derivative are key intermediates in the biosynthesis of arginine. ebi.ac.uk In ureotelic vertebrates, N-acetyl-L-glutamate serves as an essential allosteric activator for carbamoyl (B1232498) phosphate synthetase I (CPSI), the first enzyme of the urea cycle. ebi.ac.uk The pathway involving N-acetyl-L-glutamyl 5-phosphate is part of the broader metabolic network for managing amino groups and nitrogen excretion. wikipedia.org The synthesis of N-acetyl-L-glutamate is regulated by arginine levels, which in turn influences the flow of intermediates through the arginine biosynthetic pathway and the urea cycle. ebi.ac.ukresearchgate.net
Enzymatic Reduction by N-Acetyl-gamma-Glutamyl-Phosphate Reductase
N-acetyl-gamma-glutamyl-phosphate reductase (AGPR) is an enzyme that plays a critical role in the biosynthesis of arginine. wikipedia.orgnih.govebi.ac.uk It belongs to the family of oxidoreductases and specifically catalyzes the NADPH-dependent reduction of N-acetyl-L-glutamyl 5-phosphate to produce N-acetyl-L-glutamate 5-semialdehyde, NADP+, and phosphate. wikipedia.orguniprot.orgebi.ac.uk This reaction is a key step in the metabolic pathway leading to the synthesis of essential amino acids. ebi.ac.uk
The systematic name for this enzyme class is N-acetyl-L-glutamate-5-semialdehyde:NADP+ 5-oxidoreductase (phosphorylating). wikipedia.org Structural studies, including those on the enzyme from Mycobacterium tuberculosis (Mtb), have provided detailed insights into its function. The MtbAGPR subunit is composed of two domains with the cofactor NADP+ binding in the cleft between them. nih.gov Upon cofactor binding, the enzyme undergoes a conformational change. nih.gov Research has identified several key amino acid residues, such as His217, His219, and Arg114, that are crucial for substrate binding and catalysis. nih.gov
| Property | Description | Reference |
|---|---|---|
| Enzyme Commission (EC) Number | 1.2.1.38 | wikipedia.orguniprot.org |
| Function | Catalyzes the reduction of N-acetyl-L-glutamyl 5-phosphate. | uniprot.orgebi.ac.uk |
| Metabolic Pathway | Arginine biosynthesis | wikipedia.orgnih.govebi.ac.uk |
| Cofactor | NADPH | nih.govebi.ac.uk |
| Enzyme Family | Oxidoreductases | wikipedia.org |
The chemical transformation facilitated by this enzyme is central to the arginine synthesis pathway.
| Component | Name | Role |
|---|---|---|
| Substrates | N-acetyl-L-glutamyl 5-phosphate | Molecule to be reduced |
| NADPH | Reducing agent | |
| H+ | Proton | |
| Products | N-acetyl-L-glutamate 5-semialdehyde | Product of reduction |
| NADP+ | Oxidized cofactor | |
| Phosphate | Leaving group |
Enzymology and Mechanistic Insights
Molecular Mechanisms of L-Glutamate 5-Kinase
L-glutamate 5-kinase (G5K), also known as gamma-glutamyl kinase, catalyzes the first committed step in proline biosynthesis: the ATP-dependent phosphorylation of the γ-carboxyl group of L-glutamate to form alpha-L-glutamyl phosphate (B84403). wikipedia.orguniprot.orgebi.ac.uk This reaction is a key regulatory point in the pathway.
The catalytic cycle of L-glutamate 5-kinase involves the ordered binding of its substrates, ATP and L-glutamate. Structural and mutational studies have identified key residues within the active site that are crucial for this process. In Escherichia coli G5K, residues K10, K217, and T169 are implicated in catalysis and ATP binding, while D148 and D150 are involved in binding the L-glutamate substrate. nih.gov The binding of the feedback inhibitor, proline, occurs at a site that overlaps with the glutamate (B1630785) binding site, highlighting a competitive inhibition mechanism. nih.gov
Interaction with the subsequent enzyme in the pathway, gamma-glutamyl phosphate reductase, appears to be necessary for the kinase's full activity, suggesting a functional complex that channels the unstable intermediate. uniprot.org The binding of substrates induces conformational changes that position the reactants for catalysis. The enzyme's structure includes an amino acid kinase (AAK) domain, which binds ATP and the glutamate substrate, facilitating the phosphoryl transfer. researchgate.net
Table 1: Key Residues in E. coli L-Glutamate 5-Kinase Function
| Residue | Function |
|---|---|
| K10 | Catalysis and ATP binding nih.gov |
| T169 | Catalysis and ATP binding nih.gov |
| K217 | Catalysis and ATP binding nih.gov |
| D148 | L-glutamate and proline binding nih.gov |
The product of the G5K reaction, alpha-L-glutamyl phosphate, is a high-energy acyl-phosphate intermediate. Its inherent instability necessitates that it is tightly bound within the enzyme complex and efficiently transferred to the next enzyme, gamma-glutamyl phosphate reductase. Studies using a non-cyclizable glutamate analog, cis-cycloglutamate, have provided evidence for the formation of a stable enzyme-ADP-cycloglutamyl phosphate complex. nih.gov This suggests that the enzyme stabilizes the authentic intermediate in a similar manner, preventing its premature hydrolysis and facilitating its subsequent reduction. nih.gov The formation of this complex represents a key state in the reaction coordinate, ensuring the metabolic flux towards proline biosynthesis.
Molecular Mechanisms of Gamma-Glutamyl Phosphate Reductase
Gamma-glutamyl phosphate reductase (GPR) catalyzes the second step in the proline biosynthetic pathway: the NADPH-dependent reduction of this compound to L-glutamate 5-semialdehyde. ebi.ac.uk This product exists in equilibrium with its cyclic form, delta-1-pyrroline-5-carboxylate.
GPR exhibits a strict specificity for NADPH as the hydride donor. Structural studies of the related enzyme N-acetyl-gamma-glutamyl-phosphate reductase (AGPR) from Mycobacterium tuberculosis reveal the basis for this specificity. The NADP(+) cofactor binds in a cleft between two domains of the enzyme. nih.gov Upon binding, a significant conformational change occurs where a loop (residues Leu88 to His92 in MtbAGPR) moves over 5 Å. This movement encloses the adenine moiety of the cofactor within a hydrophobic pocket, securing it in the correct orientation for catalysis. nih.gov This induced-fit mechanism ensures high specificity for the 2'-phosphate group of NADPH, distinguishing it from NADH.
The active site of the reductase is designed to bind both the NADPH cofactor and the this compound substrate. Docking studies based on the MtbAGPR structure suggest that several key residues are critical for catalysis. nih.gov An arginine residue (Arg114) is positioned to form an ion pair with the phosphate group of the substrate. This interaction, along with hydrogen bonds from two histidine residues (His217 and His219), optimally orients the substrate for a nucleophilic attack on its γ-carboxyl group by a cysteine residue (Cys158). nih.gov
The proposed mechanism involves a catalytic triad. His219 acts as a general base, accepting a proton from Cys158 to increase its nucleophilicity. An adjacent glutamate residue (Glu222) may stabilize the resulting positive charge on His219 through an ion pair interaction. nih.gov This concerted action facilitates the reductive dephosphorylation of the substrate.
Table 2: Proposed Catalytic Residues in Gamma-Glutamyl Phosphate Reductase (based on MtbAGPR)
| Residue | Proposed Function |
|---|---|
| Arg114 | Binds and orients the substrate's phosphate group nih.gov |
| Cys158 | Acts as the primary nucleophile nih.gov |
| His217 | Binds and orients the substrate nih.gov |
| His219 | Acts as a general base, activating Cys158 nih.gov |
Molecular Mechanisms of Glutamine Synthetase
Glutamine synthetase (GS) is a central enzyme in nitrogen metabolism, catalyzing the ATP-dependent condensation of glutamate and ammonia (B1221849) to form glutamine. This reaction also proceeds through an this compound intermediate. wikipedia.orgyoutube.com
The catalytic mechanism of GS is a two-step process. wikipedia.org In the first step, ATP binds to the active site, followed by glutamate. The enzyme then facilitates the phosphorylation of the γ-carboxyl group of glutamate by ATP, forming the bound this compound intermediate and ADP. wikipedia.orgyoutube.com The presence of the bound ADP induces a conformational change that stabilizes the reactive acyl-phosphate intermediate. wikipedia.org
In the second step, an ammonium ion binds to a specific site within the enzyme's active site. The binding of ammonium is greatly enhanced by the presence of the acyl-phosphate intermediate. wikipedia.org The ammonium ion is deprotonated to ammonia, which then performs a nucleophilic attack on the γ-carbonyl carbon of the this compound. This attack forms a transient tetrahedral intermediate. libretexts.org This intermediate is stabilized by interactions within the active site, such as a salt link with a glutamate residue (Glu-327). libretexts.org Finally, the phosphate group is eliminated, and the protonated Glu-327 donates a proton to yield glutamine, which is then released from the enzyme. wikipedia.orglibretexts.org
Two-Step Reaction Mechanism Involving γ-Glutamyl Phosphate
The aminoacylation of tRNA by glutamyl-tRNA synthetase and glutaminyl-tRNA synthetase is a two-step process that ensures the correct charging of the tRNA molecule. This process is fundamental to maintaining the accuracy of the genetic code during translation.
The first step, known as amino acid activation, involves the formation of a high-energy intermediate, an aminoacyl-adenylate. In this reaction, the carboxyl group of the amino acid, such as glutamate, attacks the α-phosphate of an ATP molecule. This nucleophilic attack results in the formation of a mixed anhydride (B1165640), glutamyl-adenylate (Glu-AMP), and the release of pyrophosphate (PPi). The glutamyl-adenylate intermediate remains tightly bound to the active site of the enzyme.
The second step is the transfer of the activated aminoacyl group from the adenylate to the tRNA molecule. The 2'- or 3'-hydroxyl group of the terminal adenosine (B11128) residue of the tRNA acts as a nucleophile, attacking the carbonyl carbon of the aminoacyl-adenylate. This results in the formation of an ester linkage between the amino acid and the tRNA, releasing AMP. The product, aminoacyl-tRNA (in this case, Glu-tRNA), is then released from the enzyme and can participate in protein synthesis.
A noteworthy feature of GluRS and GlnRS is that the first step, the formation of the aminoacyl-adenylate, is strictly dependent on the presence of the cognate tRNA. This tRNA-dependent activation is a crucial regulatory mechanism that prevents the wasteful hydrolysis of ATP.
Structural Basis of Active Site Tunnel and Substrate Binding
The active site of glutamyl-tRNA synthetase and glutaminyl-tRNA synthetase is not a simple tunnel but rather a deep cleft or pocket where the substrates bind and the catalytic reaction occurs. This active site is meticulously shaped to accommodate its specific substrates: the amino acid, ATP, and the acceptor stem of the tRNA.
The binding of the cognate tRNA is a critical event that induces a significant conformational change in the enzyme, a phenomenon known as "induced fit." In the absence of tRNA, the active site is in a non-productive conformation. For instance, in Thermus thermophilus GluRS, ATP can bind in the absence of tRNA, but it does so in a non-productive manner where the α-phosphate of ATP and the carboxyl group of glutamate are too far apart to react.
Upon tRNA binding, several regions of the enzyme undergo conformational changes that properly orient the substrates for catalysis. The acceptor stem of the tRNA, particularly the terminal adenosine (A76), plays a pivotal role in this process. It penetrates deep into the active site cleft, and its binding helps to correctly position the amino acid and ATP. This induced fit ensures that the catalytic residues are in the optimal position to facilitate the reaction, and it is a key element in the enzyme's specificity.
Role of Specific Residues in Catalysis (e.g., D63, S66, Y162, E305)
The catalytic activity of glutamyl-tRNA synthetase and glutaminyl-tRNA synthetase is dependent on the precise positioning and chemical properties of specific amino acid residues within the active site. While a comprehensive analysis of the specific residues D63, S66, Y162, and E305 across different species and enzyme forms is complex due to variations in numbering, studies on well-characterized enzymes like E. coli GlnRS provide insights into the roles of key residues.
Asp66 (in E. coli GlnRS): This residue is involved in the binding of the glutamine substrate. The side-chain carboxylate of Asp66 forms hydrogen bonds with the α-amino group of the glutaminyl moiety of the glutaminyl-adenylate analog. This interaction helps to correctly orient the amino acid in the active site for the subsequent transfer to the tRNA. nih.gov
Tyr211 (analogous position to Y162 in some structures): In E. coli GlnRS, Tyr211 plays a crucial role in recognizing the side chain of glutamine and discriminating against glutamate. The hydroxyl group of Tyr211, along with a water molecule, forms hydrogen bonds with the side-chain amide group of glutamine. This network of interactions is critical for specificity. The binding of the terminal adenosine of the tRNA (A76) helps to orient Tyr211 correctly, highlighting the importance of induced fit. core.ac.uk
The following table summarizes the known or inferred roles of residues in positions analogous to those specified:
| Residue (in E. coli GlnRS) | Role in Catalysis |
| Asp66 | Binds the α-amino group of the glutamine substrate, aiding in its proper orientation. nih.gov |
| Tyr211 | Recognizes the side-chain amide of glutamine, crucial for discriminating against glutamate. core.ac.uk |
Prevention of Intermediate Hydrolysis
The γ-glutamyl-adenylate intermediate is chemically labile and susceptible to hydrolysis. The enzyme employs several strategies to prevent the premature breakdown of this high-energy intermediate, which would lead to a futile cycle of ATP consumption.
The primary mechanism for preventing hydrolysis is the tRNA-dependent activation of the amino acid. bohrium.com As mentioned earlier, the formation of glutamyl-adenylate is contingent upon the prior binding of the cognate tRNA. This ensures that the unstable intermediate is only formed when the second substrate for the reaction, the tRNA, is present and ready to accept the activated amino acid. This coupling of the two steps of the reaction minimizes the lifetime of the free aminoacyl-adenylate, thereby reducing the likelihood of its hydrolysis.
Furthermore, the active site of the enzyme provides a protected environment that shields the aminoacyl-adenylate from the aqueous solvent. Once formed, the intermediate is sequestered within the active site cleft, where the local concentration of water is likely reduced. The interactions with various active site residues also help to stabilize the intermediate and position it for the subsequent transfer to the tRNA.
In some cases, aminoacyl-tRNA synthetases possess editing or proofreading mechanisms to hydrolyze incorrectly formed aminoacyl-adenylates or misacylated tRNAs. While GlnRS lacks a separate editing domain, it has been shown that the synthetic active site can catalyze the hydrolysis of Gln-AMP, a reaction analogous to pre-transfer editing. aars.onlinenih.gov This intrinsic hydrolytic activity can serve as a final checkpoint to ensure the fidelity of aminoacylation.
Regulation of Enzymes Involved in L Glutamate 5 Phosphate Metabolism
Regulation of Glutamate (B1630785) 5-Kinase Activity
Glutamate 5-kinase (G5K) catalyzes the ATP-dependent phosphorylation of L-glutamate to form the unstable intermediate, γ-L-glutamyl phosphate (B84403) (G5P). This reaction is the first and often rate-limiting step in the biosynthesis of proline and ornithine, making G5K a critical point of regulation. Its activity is modulated by several factors, including feedback inhibition, allosteric control, protein-protein interactions, and physicochemical conditions like pH and ion concentrations.
The most significant regulatory mechanism for Glutamate 5-kinase is feedback inhibition by the end-product of the pathway, L-proline. This is a classic example of metabolic control where the accumulation of the final product inhibits the activity of an early enzyme in the pathway, thereby preventing its overproduction.
In the absence of proline, the enzymatic kinetics of G5K with its substrate, glutamate, typically follow a standard hyperbolic curve. However, in the presence of increasing concentrations of L-proline, the kinetic behavior shifts to become sigmoidal. This change indicates a cooperative binding mechanism, which is characteristic of allosteric regulation. The binding of proline to the enzyme decreases its affinity for glutamate and reduces the maximum reaction velocity (Vmax). Structural studies of Escherichia coli G5K have shown that proline binds near the glutamate active site, suggesting a mechanism where proline binding may trigger conformational changes that affect substrate binding and catalysis.
| L-Proline Concentration | Kinetic Behavior with Glutamate | Effect on Hill Slope | Effect on Substrate Affinity (S0.5) | Effect on Max Velocity (Vmax) |
|---|---|---|---|---|
| Absent | Hyperbolic | ~1.0 | Baseline | Baseline |
| Increasing | Sigmoidal | Increases (up to ~3.0) | Increases (Affinity Decreases) | Decreases |
Allostery is a fundamental mechanism of enzyme regulation where an effector molecule binds to a site other than the active site, causing a conformational change that alters the enzyme's activity. For Glutamate 5-kinase, L-proline acts as a key allosteric inhibitor. The sigmoidal kinetics observed in the presence of proline are a hallmark of allosteric control, indicating that the binding of a proline molecule to one subunit of the enzyme influences the binding of substrate to other subunits.
The structure of G5K from E. coli reveals a tetrameric architecture, a dimer of dimers, which is conducive to allosteric regulation. Each subunit consists of two domains: an AAK domain that houses the catalytic center and the proline binding site, and a C-terminal PUA domain. The binding of proline is thought to induce a conformational shift in a loop that surrounds the glutamate substrate, which is then communicated across the enzyme's subunits through a network of hydrogen bonds, leading to cooperative inhibition. Besides proline, the enzyme's activity is also inhibited by ADP, one of the products of the kinase reaction.
The product of the Glutamate 5-kinase reaction, γ-glutamyl phosphate, is highly unstable. To prevent its degradation and efficiently channel it into the proline biosynthetic pathway, G5K forms a functional complex with the subsequent enzyme, γ-glutamyl phosphate reductase (GPR). This interaction appears to be essential for the kinase's activity.
This enzyme-enzyme complex facilitates substrate channeling, where the unstable intermediate is passed directly from the active site of G5K to the active site of GPR without diffusing into the bulk solvent. This close proximity ensures the efficient conversion of γ-glutamyl phosphate to glutamate γ-semialdehyde. Studies support a model where the G5P formed on the kinase interacts directly with the reductase, which then reduces it in an NADPH-dependent manner. The tetrameric structure of G5K, with two exposed active sites on each face, is thought to permit the close positioning of two GPR active sites, further supporting the channeling hypothesis.
The catalytic activity of Glutamate 5-kinase is sensitive to the physicochemical environment, particularly pH and the concentration of specific metal ions. The enzyme exhibits an optimal pH range for activity, which for the E. coli enzyme is between 6.5 and 7.0. Deviations from this optimal pH can lead to a significant decrease in enzyme efficiency, likely due to changes in the ionization state of amino acid residues in the active site that are crucial for substrate binding and catalysis.
Furthermore, G5K activity has a specific requirement for free magnesium ions (Mg²⁺). Magnesium ions play a dual role in kinase reactions. They typically form a complex with ATP (MgATP), which is the actual substrate for the enzyme. Additionally, a free Mg²⁺ ion may be required to bind to the enzyme itself, contributing to the proper conformation of the active site or facilitating the catalytic process.
Regulation of Glutamine Synthetase Activity
Glutamine synthetase (GS) is a pivotal enzyme in nitrogen metabolism, catalyzing the ATP-dependent condensation of glutamate with ammonia (B1221849) to produce glutamine. This reaction is a primary route for assimilating inorganic nitrogen into an organic form. Given its central role, GS activity is exquisitely regulated at multiple levels, including transcriptional control of its gene, post-translational modifications, and allosteric feedback inhibition.
The synthesis of Glutamine Synthetase is primarily regulated at the level of gene transcription. The structural gene encoding GS is known as glnA. The expression of glnA is tightly controlled in response to the availability of nitrogen in the environment.
In many bacteria, including E. coli, the glnA gene is part of the glnALG operon, which also codes for two key regulatory proteins, GlnL (a sensor kinase) and GlnG (a response regulator). Transcription of glnA can be initiated from two different promoters:
glnAp1 : A promoter that is dependent on the cAMP receptor protein (Crp) and responds to carbon limitation.
glnAp2 : A promoter that is activated by the phosphorylated form of the GlnG protein (GlnG-P) and responds to nitrogen limitation.
Under conditions of low intracellular glutamine (signaling nitrogen limitation), a regulatory cascade is initiated. A sensor protein, GlnD, detects the low glutamine levels and modifies another protein, PII. This ultimately leads to the autophosphorylation of the sensor kinase GlnL, which in turn phosphorylates the response regulator GlnG. Phosphorylated GlnG then acts as a transcriptional enhancer, binding to the glnAp2 promoter and strongly activating the transcription of the glnA gene to produce more Glutamine Synthetase. Conversely, when nitrogen is abundant (high intracellular glutamine), this cascade is reversed, GlnG is not phosphorylated, and transcription from glnAp2 ceases. This sophisticated system ensures that the cell produces high levels of GS only when it is needed to scavenge for limited nitrogen sources.
| Condition | Intracellular Glutamine Level | State of GlnG Regulator | Active Promoter | glnA Transcription Level |
|---|---|---|---|---|
| Nitrogen Limitation | Low | Phosphorylated (GlnG-P) | glnAp2 | High |
| Nitrogen Excess | High | Unphosphorylated (GlnG) | glnAp2 is inactive | Low |
Post-Translational Covalent Modification (Adenylylation/Deadenylylation)
The primary enzyme subject to post-translational covalent modification in the metabolism of L-glutamate 5-phosphate is glutamine synthetase (GS). This regulation is achieved through a reversible adenylylation and deadenylylation process, which modulates the enzyme's activity in response to the availability of nitrogen.
Adenylylation involves the covalent attachment of an adenosine (B11128) monophosphate (AMP) group to a specific tyrosine residue on each subunit of the GS enzyme. This modification is catalyzed by the enzyme adenylyltransferase (AT). The adenylylated form of GS is catalytically less active. Conversely, deadenylylation is the removal of this AMP group, also catalyzed by AT, which restores the enzyme to its more active state.
This bicyclic cascade system allows for a sensitive and rapid response to changes in the intracellular concentrations of key metabolites, particularly glutamine and α-ketoglutarate. High levels of glutamine, indicating nitrogen sufficiency, promote the adenylylation and subsequent inactivation of GS. In contrast, high levels of α-ketoglutarate, signaling nitrogen limitation, favor the deadenylylation and activation of the enzyme. This intricate mechanism ensures that the synthesis of glutamine is tightly coupled to the cell's metabolic needs, preventing wasteful expenditure of ATP when nitrogen is abundant.
Allosteric Regulation by End-Product Metabolites
The allosteric inhibitors of glutamine synthetase include several amino acids and other nitrogen-containing compounds. These metabolites bind to specific regulatory sites on the enzyme, distinct from the active site, inducing conformational changes that decrease its catalytic efficiency.
Key Allosteric Inhibitors:
Nucleotides: Adenosine monophosphate (AMP) and cytidine (B196190) triphosphate (CTP) are end products of pathways that utilize glutamine as a nitrogen donor. Their binding to GS signals a sufficient supply of precursors for nucleotide biosynthesis.
Other Metabolites: Carbamoyl (B1232498) phosphate, involved in both pyrimidine (B1678525) and arginine biosynthesis, and glucosamine-6-phosphate, a precursor for amino sugars, also allosterically inhibit GS. NAD+ has also been identified as an inhibitor.
The binding of these allosteric effectors is synergistic, meaning the combined inhibitory effect of multiple metabolites is greater than the sum of their individual effects. This cumulative feedback inhibition allows the cell to precisely modulate glutamine synthesis based on the integrated signals from various metabolic pathways that depend on glutamine.
Allosteric Inhibitors of Glutamine Synthetase
| Inhibitor | Metabolic Significance |
|---|---|
| Glycine | Indicator of amino acid pool |
| Alanine | Indicator of amino acid pool |
| Serine | Indicator of amino acid pool |
| AMP | End-product of purine (B94841) biosynthesis |
| CTP | End-product of pyrimidine biosynthesis |
| Tryptophan | End-product of tryptophan biosynthesis |
| Histidine | End-product of histidine biosynthesis |
| Carbamoyl Phosphate | Precursor for pyrimidine and arginine biosynthesis |
| Glucosamine-6-Phosphate | Precursor for amino sugar biosynthesis |
| NAD+ | Coenzyme and signaling molecule |
Inhibition by Specific Analogs
Specific analogs of the substrates of enzymes in the L-glutamate 5-phosphate metabolic pathway can act as potent inhibitors. These molecules often mimic the structure of the natural substrate or a transition state intermediate, allowing them to bind tightly to the enzyme's active site and block its catalytic activity.
Methionine Sulfoximine (B86345) (MSO):
Methionine sulfoximine is a well-characterized inhibitor of glutamine synthetase. It acts as a suicide inhibitor, meaning it is processed by the enzyme to a reactive intermediate that then irreversibly binds to the active site. MSO is phosphorylated by GS in the presence of ATP, forming methionine sulfoximine phosphate. This phosphorylated intermediate binds tightly to the enzyme, effectively inactivating it. The inhibition by MSO is biphasic, involving an initial reversible competitive inhibition followed by irreversible inactivation cambridge.org.
Phosphinothricin (B1261767) (PPT):
Phosphinothricin, also known as glufosinate (B12851), is a potent competitive inhibitor of glutamine synthetase with respect to glutamate nih.govasm.orgnih.gov. It is the active ingredient in several broad-spectrum herbicides. PPT binds to the glutamate-binding site of GS, but due to its structural differences, it cannot be converted to a product. The binding of phosphinothricin effectively blocks the entry of glutamate into the active site, leading to the inhibition of glutamine synthesis asm.org.
Specific Inhibitors of Glutamine Synthetase
| Inhibitor | Mechanism of Action | Type of Inhibition |
|---|---|---|
| Methionine Sulfoximine (MSO) | Forms a stable, phosphorylated intermediate in the active site. | Irreversible (Suicide Inhibitor) |
| Phosphinothricin (PPT) | Binds to the glutamate-binding site, blocking substrate access. | Competitive |
Role of Regulatory Proteins (e.g., PII) in Adenylylation State
The adenylylation state of glutamine synthetase is intricately controlled by the regulatory protein PII. PII acts as a sensor of the cell's nitrogen status and, in response, modulates the activity of adenylyltransferase (AT), the enzyme responsible for both the adenylylation and deadenylylation of GS.
The PII protein itself is subject to covalent modification by uridylylation and deuridylylation, catalyzed by the bifunctional enzyme uridylyltransferase/uridylyl-removing enzyme (UT/UR). When cellular nitrogen levels are low, as indicated by a high ratio of α-ketoglutarate to glutamine, UT/UR catalyzes the uridylylation of PII, attaching a UMP group to a specific tyrosine residue. The uridylylated form of PII (PII-UMP) then complexes with AT, stimulating its deadenylylating activity. This leads to the activation of glutamine synthetase.
Conversely, when nitrogen is abundant, indicated by a high glutamine to α-ketoglutarate ratio, UT/UR removes the UMP group from PII. The unmodified PII protein then interacts with AT, stimulating its adenylylating activity. This results in the inactivation of glutamine synthetase.
The PII protein, therefore, acts as a crucial signal integrator, translating the metabolic state of the cell into a direct regulatory effect on the activity of glutamine synthetase through the control of its adenylylation state. This ensures a highly sensitive and coordinated response to changes in nitrogen availability.
Coordinated Regulation within Amino Acid Metabolic Networks
The regulation of enzymes involved in L-glutamate 5-phosphate metabolism is not an isolated process but is intricately coordinated with other amino acid biosynthetic pathways. This coordination ensures a balanced supply of all amino acids required for protein synthesis and other cellular functions.
A key aspect of this coordinated regulation is cross-pathway control , where the limitation of one amino acid can lead to the increased expression of enzymes in other amino acid biosynthetic pathways cambridge.orgnih.govnih.govmdpi.com. This global regulatory network ensures that the cell can respond to a specific amino acid deficiency by upregulating the synthesis of multiple amino acids.
Furthermore, the end product of the L-glutamate 5-phosphate pathway leading to proline, proline itself, acts as a feedback inhibitor of glutamate 5-kinase, the first enzyme in this specific branch. This represents a direct link between the availability of the final product and the activity of the pathway. The regulation of proline biosynthesis is also controlled at the transcriptional level, with gene expression being influenced by various environmental and developmental cues.
This multi-layered regulatory network, encompassing post-translational modifications, allosteric control, and transcriptional regulation, allows for the precise and coordinated control of L-glutamate 5-phosphate metabolism within the broader context of the cell's entire amino acid metabolic network.
Biological Distribution and Physiological Contexts
Occurrence and Roles in Prokaryotic Systems (e.g., Escherichia coli, Magnetococcus marinus, Pseudomonas aeruginosa)
Alpha-L-glutamyl phosphate (B84403) is a crucial, albeit transient, intermediate in the biosynthesis of the amino acid proline in a wide range of prokaryotic organisms. Its formation is the first committed step in the conversion of glutamate (B1630785) to proline, a pathway essential for protein synthesis and often implicated in stress responses.
In the well-studied bacterium Escherichia coli , alpha-L-glutamyl phosphate is synthesized from glutamate and ATP by the enzyme γ-glutamyl kinase. This reaction is a key regulatory point in the proline biosynthetic pathway, being subject to feedback inhibition by proline. The this compound is then rapidly reduced by the enzyme γ-glutamyl phosphate reductase to glutamate-γ-semialdehyde, which spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate, a precursor to proline.
Recent research on the plant pathogen Ralstonia solanacearum has demonstrated that mutants lacking a functional gamma-glutamyl phosphate reductase (ProA) are proline auxotrophs, unable to grow in minimal medium without proline supplementation. This confirms the essential role of the pathway involving this compound for proline synthesis from glutamate in this bacterium. nih.gov
In the marine magnetotactic bacterium Magnetococcus marinus , genomic data has identified the gene proA, which encodes for gamma-glutamyl phosphate reductase. This enzyme catalyzes the NADPH-dependent reduction of L-glutamate 5-phosphate into L-glutamate 5-semialdehyde and phosphate. frontiersin.org The presence of this enzyme strongly indicates that M. marinus utilizes the same glutamate phosphorylation pathway, with this compound as an intermediate, for proline biosynthesis. Given that M. marinus is capable of nitrogen fixation, the synthesis of nitrogen-containing amino acids like proline is fundamental to its cellular economy.
Similarly, in Pseudomonas aeruginosa , this compound is an intermediate in proline biosynthesis. The enzymes γ-glutamyl kinase and γ-glutamyl phosphate reductase have been studied in this organism, and their activities are regulated by the availability of proline. In addition to proline biosynthesis, some studies suggest a broader role for glutamate metabolism in this opportunistic pathogen, linking it to its adaptability and virulence.
| Organism | Enzyme | Gene | Function | Kinetic Parameters (Km) |
|---|---|---|---|---|
| Escherichia coli | γ-glutamyl kinase | proB | ATP + L-glutamate → α-L-glutamyl phosphate + ADP | ATP: 0.4 mM |
| Escherichia coli | γ-glutamyl phosphate reductase | proA | α-L-glutamyl phosphate + NADPH → Glutamate-γ-semialdehyde + NADP+ + Pi | N/A |
| Magnetococcus marinus | γ-glutamyl phosphate reductase | proA (Mmc1_3348) | α-L-glutamyl phosphate + NADPH → Glutamate-γ-semialdehyde + NADP+ + Pi | N/A |
| Pseudomonas aeruginosa | γ-glutamyl kinase | proB | ATP + L-glutamate → α-L-glutamyl phosphate + ADP | N/A |
| Pseudomonas aeruginosa | γ-glutamyl phosphate reductase | proA | α-L-glutamyl phosphate + NADPH → Glutamate-γ-semialdehyde + NADP+ + Pi | N/A |
Occurrence and Roles in Eukaryotic Systems
Yeast (Saccharomyces cerevisiae) Metabolism
In the budding yeast Saccharomyces cerevisiae, this compound is a key intermediate in the cytoplasmic pathway for proline biosynthesis from glutamate. This pathway is catalyzed by three enzymes: Pro1p (γ-glutamyl kinase), Pro2p (γ-glutamyl phosphate reductase), and Pro3p (Δ¹-pyrroline-5-carboxylate reductase). uniprot.org The formation of this compound by Pro1p is the rate-limiting step and is subject to feedback inhibition by proline. nih.gov Mutations in the PRO1 gene that reduce this feedback inhibition can lead to an overproduction of proline, which has been shown to confer tolerance to various stresses such as freezing and high ethanol (B145695) concentrations. nih.gov
Plant Metabolism and Biosynthetic Pathways
In plants, this compound is a central intermediate in the biosynthesis of both proline and arginine, two amino acids with diverse and critical roles in plant growth, development, and stress responses. The initial step, the phosphorylation of glutamate to form this compound, is catalyzed by the enzyme Δ¹-pyrroline-5-carboxylate synthetase (P5CS) in the case of proline biosynthesis. In many plants, P5CS is a bifunctional enzyme that also catalyzes the subsequent reduction of this compound to glutamate-γ-semialdehyde. germai.app This pathway is primarily located in the cytoplasm and chloroplasts. germai.app
The synthesis of proline via this compound is significantly upregulated in response to various abiotic stresses, such as drought and high salinity. The accumulation of proline acts as an osmoprotectant, helps to stabilize cellular structures, and can scavenge reactive oxygen species.
For arginine biosynthesis, the pathway also begins with glutamate. However, to prevent the spontaneous cyclization that occurs in proline synthesis, the amino group of glutamate is first protected by acetylation. The acetylated glutamate is then phosphorylated to form N-acetyl-gamma-glutamyl phosphate, which is subsequently reduced and eventually converted to ornithine, a precursor of arginine. This pathway is predominantly located within the plastids. kegg.jp
Mammalian Metabolism and Subcellular Compartmentation (e.g., Mitochondria)
In mammals, the de novo synthesis of proline and arginine also proceeds through intermediates derived from glutamate. The formation of the key precursor, Δ¹-pyrroline-5-carboxylate (P5C), from glutamate occurs in the mitochondria. This conversion is catalyzed by the bifunctional enzyme Δ¹-pyrroline-5-carboxylate synthetase (P5CS), which is encoded by the ALDH18A1 gene. P5CS possesses both γ-glutamyl kinase and γ-glutamyl phosphate reductase activities, thus producing glutamate-γ-semialdehyde from glutamate via the formation of this compound.
The mitochondrial localization of P5CS is significant. Proline synthesis within the mitochondria is dependent on the mitochondrial pool of NADPH, which is essential for the reductase activity of P5CS. kegg.jp Depletion of mitochondrial NADP(H) has been shown to impair proline biosynthesis, rendering cells auxotrophic for proline. kegg.jp This highlights the critical role of mitochondrial metabolism in providing the necessary precursors and reducing power for the synthesis of this amino acid. The P5C generated in the mitochondria can then be converted to proline by P5C reductase enzymes, which are found in both the mitochondria and the cytosol. kegg.jp
Significance in Nitrogen Assimilation and Recycling
This compound plays a pivotal role in nitrogen assimilation and recycling in a wide array of organisms. Nitrogen assimilation is the process by which inorganic nitrogen, typically in the form of ammonia (B1221849), is incorporated into organic molecules. Glutamate and glutamine are the primary entry points for assimilated nitrogen into cellular metabolism.
Furthermore, the interconversion of glutamate, proline, and arginine allows for the dynamic recycling of nitrogen within the cell. For instance, under conditions of nitrogen limitation, stored arginine can be catabolized to release nitrogen for the synthesis of other essential nitrogen-containing compounds. The central position of glutamate as the precursor for the synthesis of proline and arginine, via the formation of phosphorylated intermediates like this compound, underscores the importance of this pathway in the management of cellular nitrogen resources.
| Organism/System | Pathway | Cellular Compartment | Key Enzyme(s) | Primary Role |
|---|---|---|---|---|
| Prokaryotes (e.g., E. coli) | Proline Biosynthesis | Cytoplasm | γ-glutamyl kinase, γ-glutamyl phosphate reductase | Protein synthesis, Stress response |
| Yeast (S. cerevisiae) | Proline Biosynthesis | Cytoplasm | Pro1p (γ-glutamyl kinase), Pro2p (γ-glutamyl phosphate reductase) | Protein synthesis, Stress tolerance (freezing, ethanol) |
| Plants | Proline Biosynthesis | Cytoplasm, Chloroplasts | Δ¹-pyrroline-5-carboxylate synthetase (P5CS) | Osmoprotection, Stress response |
| Plants | Arginine Biosynthesis | Plastids | N-acetylglutamate kinase | Nitrogen storage, Protein synthesis |
| Mammals | Proline/Arginine Precursor Synthesis | Mitochondria | Δ¹-pyrroline-5-carboxylate synthetase (P5CS) | Protein synthesis, Collagen formation |
Research Methodologies for Studying L Glutamate 5 Phosphate
Enzymatic Assays for Activity Measurement
The measurement of enzyme activity is fundamental to understanding the kinetics and regulation of the pathway involving L-glutamate 5-phosphate. The primary enzymes of interest are glutamate (B1630785) 5-kinase (G5K), which synthesizes L-glutamate 5-phosphate from glutamate and ATP, and γ-glutamyl phosphate (B84403) reductase (GPR), which reduces L-glutamate 5-phosphate to glutamate-5-semialdehyde.
Due to the instability of L-glutamate 5-phosphate, direct assays are challenging. Consequently, coupled enzymatic assays are commonly employed. In one such assay for G5K, the production of ADP is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The rate of NADH oxidation, monitored spectrophotometrically by the decrease in absorbance at 340 nm, is proportional to the G5K activity.
For GPR activity, a common method involves monitoring the oxidation of NADPH, also at 340 nm. In this setup, a system to generate L-glutamate 5-phosphate in situ is required, which can be achieved by including purified G5K and its substrates (glutamate and ATP) in the reaction mixture.
A summary of common enzymatic assay components is presented in the table below.
| Enzyme Assayed | Method | Principle | Key Reagents |
| Glutamate 5-Kinase (G5K) | Coupled Spectrophotometric Assay | The production of ADP is coupled to the oxidation of NADH. | L-glutamate, ATP, Pyruvate Kinase, Lactate Dehydrogenase, NADH |
| γ-Glutamyl Phosphate Reductase (GPR) | Direct Spectrophotometric Assay | The consumption of NADPH is monitored directly. | L-glutamate 5-phosphate (or a generating system), NADPH |
It has been noted that in Escherichia coli, the enzymatic activity of γ-glutamyl kinase was only detectable in assays that also contained highly purified γ-glutamyl phosphate reductase. nih.gov This suggests a potential interaction or stabilization between the two enzymes.
Genetic Manipulation and Mutant Analysis for Pathway Elucidation
Genetic manipulation and the analysis of mutants are powerful tools for dissecting the roles of genes and enzymes in the biosynthesis of proline from glutamate. In many bacteria, including Escherichia coli, the genes encoding glutamate 5-kinase (proB) and γ-glutamyl phosphate reductase (proA) are organized in an operon. nih.gov
Creating and analyzing mutants with alterations in these genes can reveal their physiological importance. For instance, proA mutants of Ralstonia solanacearum are proline auxotrophs, meaning they cannot synthesize their own proline and require it to be supplied in the growth medium to survive. nih.gov This confirms the essential role of γ-glutamyl phosphate reductase in proline biosynthesis. nih.gov
Furthermore, specific mutations can be introduced to study the regulatory aspects of the pathway. In several bacterial species, mutations within a highly conserved region of the proB gene have been shown to lead to the overproduction of proline and resistance to toxic proline analogs. nih.gov This region is believed to be the allosteric binding site for proline, which acts as a feedback inhibitor of G5K. nih.gov Analysis of these mutations helps to map the regulatory domains of the enzyme.
The table below summarizes key genes involved in L-glutamate 5-phosphate metabolism and the observed phenotypes of their mutants.
| Gene | Encoded Enzyme | Organism | Mutant Phenotype |
| proB | Glutamate 5-Kinase | Escherichia coli | Proline auxotrophy, altered feedback inhibition |
| proA | γ-Glutamyl Phosphate Reductase | Ralstonia solanacearum | Proline auxotrophy |
| P5CS | Δ1-pyrroline-5-carboxylate synthetase (bifunctional G5K and GPR) | Vigna aconitifolia, Arabidopsis thaliana | Altered stress tolerance |
In plants, the first two steps of proline biosynthesis are often catalyzed by a bifunctional enzyme, Δ1-pyrroline-5-carboxylate synthetase (P5CS), which has both G5K and GPR activity. nih.govnih.gov Genetic engineering of the genes encoding this enzyme has been explored to enhance stress tolerance in plants. cytgen.comresearchgate.netfrontiersin.orgcore.ac.uk
Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-EM) for Enzyme Characterization
Structural biology techniques provide atomic-level insights into the architecture of enzymes, their active sites, and their mechanisms of catalysis and regulation. X-ray crystallography has been instrumental in determining the three-dimensional structures of both glutamate 5-kinase and γ-glutamyl phosphate reductase.
The crystal structure of E. coli G5K revealed a novel tetrameric architecture, a dimer of dimers, and provided insights into substrate binding, the catalytic mechanism, and the basis for its high specificity for glutamate. nih.gov The structures also shed light on how proline binding may trigger conformational changes that lead to feedback inhibition. nih.gov
Similarly, crystal structures of γ-glutamyl phosphate reductase from various organisms have been solved, illustrating the binding of the cofactor NADP+ and providing a framework for understanding the reductive dephosphorylation of L-glutamate 5-phosphate. nih.govnih.govresearchgate.net
While cryo-electron microscopy (cryo-EM) has not been extensively used for the direct study of the enzymes that metabolize L-glutamate 5-phosphate, it has proven to be a powerful technique for determining the structures of other metabolic enzymes, such as glutamate dehydrogenase, at high resolution. fraserlab.compdbj.orgnih.gov This demonstrates the potential of cryo-EM for studying dynamic protein complexes and different conformational states, which could be applied to understand the potential interaction between G5K and GPR.
The following table lists some of the solved structures of enzymes related to L-glutamate 5-phosphate metabolism available in the Protein Data Bank (PDB).
| Enzyme | Organism | Technique | PDB Accession Codes |
| Glutamate 5-Kinase | Escherichia coli | X-ray Crystallography | 2J5T, 2J5V |
| Glutamate 5-Kinase | Burkholderia thailandensis | X-ray Crystallography | 2AKO |
| N-acetyl-γ-glutamyl-phosphate reductase | Mycobacterium tuberculosis | X-ray Crystallography | 2CVO, 2G17, 2I3A, 2I3G |
| γ-Glutamyl Phosphate Reductase | Thermotoga maritima | X-ray Crystallography | 1O20 |
Spectroscopic Approaches in Mechanistic Studies
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are valuable for probing the chemical environment of atoms within molecules and for studying enzyme mechanisms. While the instability of L-glutamate 5-phosphate makes its direct observation by NMR challenging, NMR spectroscopy is widely used to study the broader metabolic context in which it is an intermediate.
¹³C NMR spectroscopy, in particular, can be used to follow the metabolic fate of isotopically labeled substrates like glutamate. nih.govnih.govspringernature.com By analyzing the distribution of ¹³C in downstream products such as proline, researchers can infer the activity of the biosynthetic pathway. This approach provides a dynamic view of metabolic fluxes and can reveal how these pathways are regulated under different physiological conditions.
For instance, ¹³C NMR has been employed to monitor glutamate metabolism in various tissues, providing insights into the interconnectedness of amino acid and energy metabolism. nih.govspringernature.com Changes in the NMR spectra of glutamate and its derivatives can indicate shifts in metabolic pathways, including the one leading to proline biosynthesis. The chemical shifts of specific carbon atoms are sensitive to their chemical environment, allowing for the identification of different metabolites and their isotopic enrichment.
Isotopic Labeling and Tracing in Metabolic Flux Analysis
Isotopic labeling is a powerful technique used to trace the path of atoms through metabolic pathways. wikipedia.org In the context of L-glutamate 5-phosphate, stable isotopes such as ¹³C and ¹⁵N are used to label glutamate, the precursor for proline biosynthesis. nih.gov
In a typical experiment, cells or organisms are supplied with a substrate, such as [U-¹³C]-glutamate (glutamate in which all carbon atoms are ¹³C). The labeled glutamate is taken up by the cells and enters various metabolic pathways. The incorporation of the ¹³C label into downstream metabolites, such as proline, is then analyzed using techniques like mass spectrometry (MS) or NMR spectroscopy. nih.gov
This approach, often referred to as metabolic flux analysis, allows researchers to quantify the flow of metabolites through different pathways. medchemexpress.com For example, by measuring the rate of incorporation of ¹³C from glutamate into proline, one can determine the flux through the pathway involving L-glutamyl phosphate. These studies have been crucial in understanding how proline biosynthesis is regulated in response to environmental stresses and in different organisms. nih.govbeilstein-journals.org
The general workflow for an isotopic labeling experiment to study proline biosynthesis is outlined below.
| Step | Description |
| 1. Labeling | Introduction of an isotopically labeled precursor (e.g., ¹³C-glutamate) to the biological system. |
| 2. Incubation | Allowing time for the labeled precursor to be metabolized. |
| 3. Metabolite Extraction | Quenching metabolic activity and extracting metabolites from the cells or tissue. |
| 4. Analysis | Separation and detection of labeled metabolites using Mass Spectrometry or NMR. |
| 5. Data Interpretation | Determining the isotopic enrichment in proline and other related metabolites to calculate metabolic fluxes. |
These experiments have provided evidence for the differential regulation of arginine and proline synthesis, both of which can be derived from glutamate. nih.gov
Biotechnological and Agricultural Implications
Engineering of Amino Acid Overproduction Pathways
The manipulation of metabolic pathways to enhance the production of specific amino acids is a cornerstone of industrial biotechnology. L-glutamine and its derivatives are commercially valuable amino acids with wide applications in the food, pharmaceutical, and chemical industries. nih.govresearchgate.net Metabolic engineering strategies often target the regulation of glutamine synthetase to increase the metabolic flux towards glutamine and other derived amino acids. nih.gov
By modulating the expression and activity of glutamine synthetase, researchers can influence the intracellular pool of α-L-glutamyl phosphate (B84403), thereby driving the synthesis of glutamine. For instance, in organisms like Corynebacterium glutamicum, a bacterium widely used for industrial amino acid production, genetic modifications are employed to optimize the central metabolic pathways that supply precursors for glutamate (B1630785) and glutamine synthesis. nih.gov Strategies include enhancing the pathways that lead to the formation of α-ketoglutarate, a direct precursor to glutamate, and deregulating the feedback inhibition mechanisms that naturally control glutamine synthetase activity. nih.govyoutube.com
One approach involves the deletion of genes that negatively regulate glutamine synthetase, such as glnE, which encodes for adenylyltransferase, an enzyme that inactivates GS. nih.gov This leads to a constitutively active glutamine synthetase, resulting in a higher conversion rate of glutamate to glutamine via the α-L-glutamyl phosphate intermediate. nih.gov
Table 1: Key Genes and Enzymes in Engineered Glutamine Overproduction
| Gene | Enzyme | Function in Pathway | Engineering Strategy |
| glnA | Glutamine Synthetase (GS) | Catalyzes the formation of glutamine from glutamate and ammonia (B1221849). researchgate.net | Overexpression to increase metabolic flux towards glutamine. |
| gdh | Glutamate Dehydrogenase | Synthesizes glutamate from α-ketoglutarate and ammonia. researchgate.net | Overexpression to increase the supply of the precursor, glutamate. |
| glnE | GS Adenylyltransferase | Inactivates Glutamine Synthetase through adenylylation. nih.gov | Deletion to maintain Glutamine Synthetase in a constitutively active state. nih.gov |
| gltBD | Glutamate Synthase | Converts glutamine and α-ketoglutarate to two molecules of glutamate. nih.gov | Deletion to prevent the conversion of glutamine back to glutamate. nih.gov |
These targeted genetic manipulations underscore the importance of the reaction catalyzed by glutamine synthetase in achieving high-yield production of L-glutamine and other amino acids derived from it.
Targets for Herbicide and Antimicrobial Development (e.g., Glutamine Synthetase Inhibitors)
The essential role of glutamine synthetase in nitrogen assimilation in plants and microorganisms makes it an attractive target for the development of herbicides and antimicrobial agents. The inhibition of this enzyme disrupts the production of glutamine, leading to a toxic accumulation of ammonia and a depletion of essential nitrogen-containing compounds, ultimately causing cell death. ucanr.educropprotectionnetwork.org
Herbicides:
Glufosinate (B12851) (phosphinothricin) is a potent, broad-spectrum herbicide that acts as an inhibitor of glutamine synthetase. ucanr.eduumn.edu It is a structural analog of glutamate and binds to the active site of the enzyme. wikipedia.org Inside the plant cell, glufosinate is phosphorylated to a molecule that mimics the α-L-glutamyl phosphate intermediate, binding tightly and irreversibly to the enzyme, thereby inhibiting its function. wikipedia.org
The consequences of glutamine synthetase inhibition in plants are severe:
Ammonia Accumulation: The blockage of ammonia assimilation leads to a rapid and massive buildup of ammonia within the plant cells. ucanr.edu This accumulation is highly toxic, destroying cells and disrupting cellular pH gradients. ucanr.edu
Inhibition of Photosynthesis: The high levels of ammonia directly inhibit photosystem I and photosystem II reactions, crucial for photosynthesis. ucanr.edu
Metabolic Disruption: The lack of glutamine halts the synthesis of other essential amino acids and nitrogen-containing compounds, leading to a complete breakdown of plant metabolism.
Injury symptoms in plants treated with glutamine synthetase inhibitors include foliar burning, yellowing, and necrosis, which can appear within hours of application. ucanr.educropprotectionnetwork.org
Table 2: Examples of Glutamine Synthetase Inhibitors
| Inhibitor | Type of Compound | Mechanism of Action | Application |
| Glufosinate (Phosphinothricin) | Phosphinic acid derivative | Acts as a glutamate analog, irreversibly inhibiting glutamine synthetase. ucanr.eduwikipedia.org | Broad-spectrum herbicide. ucanr.eduumn.edu |
| Methionine Sulfoximine (B86345) (MSO) | Methionine analog | Phosphorylated to an active form that binds irreversibly to the glutamate-binding site of GS. researchgate.netnih.gov | Primarily a research tool; has shown potential as an anti-tuberculosis agent. researchgate.netnih.gov |
| Sorafenib | Multi-kinase inhibitor | Found to competitively inhibit glutamine synthetase in Staphylococcus xylosus. frontiersin.org | Investigated as a potential anti-infective agent. frontiersin.org |
Antimicrobials:
Glutamine synthetase is also a validated target for the development of novel antimicrobial agents. researchgate.net The enzyme is essential for the survival of many pathogenic bacteria, including Mycobacterium tuberculosis. nih.gov Inhibiting this enzyme disrupts the bacterial cell wall synthesis and nitrogen metabolism. nih.gov
Researchers are actively exploring various classes of glutamine synthetase inhibitors, including analogs of phosphinothricin (B1261767) and methionine sulfoximine, as potential therapeutics. researchgate.netnih.gov For example, studies have shown that certain glutamine synthetase inhibitors can act as effective anti-tuberculosis agents with high selectivity for the pathogenic bacteria. researchgate.net Furthermore, the inhibition of glutamine synthetase has been identified as a promising strategy to combat bacterial infections like mastitis caused by Staphylococcus xylosus. frontiersin.org The development of inhibitors that specifically target the microbial enzyme over its human counterpart is a key focus of this research to ensure therapeutic safety and efficacy.
Q & A
Q. What experimental methodologies are recommended for detecting and quantifying alpha-L-glutamyl phosphate in enzymatic assays?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. For kinetic studies, employ stopped-flow spectrophotometry to monitor transient intermediates. Validate results with isotopic labeling (e.g., ³²P or ¹³C) to trace phosphate transfer efficiency. Ensure calibration curves are constructed using synthetic standards to account for matrix effects .
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Q. How can researchers address inconsistencies in reported enzymatic activity data for this compound-dependent pathways?
- Methodological Answer : Apply replicated analysis (e.g., Mendelian randomization techniques) to verify causality in biochemical pathways. Cross-validate results using orthogonal assays such as NMR spectroscopy and enzyme-linked immunosorbent assays (ELISA). Statistical tools like Design Expert can model confounding variables (e.g., pH, temperature) to resolve contradictions .
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Q. What are the best practices for isolating this compound from complex biological matrices?
- Methodological Answer : Utilize ion-exchange chromatography with gradient elution to separate phosphorylated intermediates. Combine ultrafiltration (10 kDa cutoff) to remove high-molecular-weight contaminants. Stabilize the compound post-extraction with cryoprotectants (e.g., glycerol) to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound's role in metabolic flux?
- Methodological Answer : Implement constraint-based metabolic models (e.g., COBRA Toolbox) to simulate pathway dynamics. Integrate multi-omics data (transcriptomics, proteomics) to refine flux balance analysis. Validate predictions with ¹³C metabolic flux analysis (MFA) in controlled bioreactor systems .
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Q. What strategies are effective for resolving structural ambiguities in this compound-protein interactions?
- Methodological Answer : Employ cryogenic electron microscopy (cryo-EM) at sub-3Å resolution to capture binding conformations. Pair with molecular dynamics simulations (e.g., GROMACS) to analyze free energy landscapes. Use site-directed mutagenesis to validate key residues identified in silico .
Q. How can researchers optimize synthetic routes for this compound analogs with enhanced stability?
- Methodological Answer : Apply response surface methodology (RSM) via Design Expert to optimize reaction conditions (e.g., molar ratios, catalysts). Characterize analogs using X-ray crystallography and differential scanning calorimetry (DSC) to assess crystallinity and thermal stability. Validate biological activity via in vitro enzyme inhibition assays .
Q. What interdisciplinary approaches are recommended for studying this compound in non-model organisms?
- Methodological Answer : Combine metagenomic sequencing to identify homologs in uncultured microbes. Use CRISPR-Cas9-based genome editing to knock out candidate genes in model surrogates (e.g., E. coli). Cross-reference findings with phylogenetic databases (e.g., KEGG) to infer evolutionary conservation .
Data Management and Collaboration
Q. How can researchers leverage platforms like ResearchGate to resolve conflicting findings on this compound biosynthesis?
- Methodological Answer : Share raw datasets (e.g., HPLC chromatograms, kinetic parameters) in open-access repositories linked to ResearchGate profiles. Initiate collaborative projects to replicate key experiments across labs with varying instrumentation. Use discussion threads to crowdsource hypotheses for unresolved mechanisms .
Q. What tools are available for visualizing this compound's metabolic network interactions?
- Methodological Answer : Use Cytoscape for network visualization, integrating data from STRING or Reactome databases. Overlay transcriptomic or proteomic heatmaps to highlight condition-specific pathway activity. Export high-resolution figures for publication using OriginLab or Python’s Matplotlib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
